molecular formula C20H14F3N3O2S B2871373 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1788560-95-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2871373
CAS No.: 1788560-95-1
M. Wt: 417.41
InChI Key: IVSHGOYDBCJLAA-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b]thiazole core linked to a phenyl group via a 2-position, with an acetamide bridge connecting to a 3-(trifluoromethyl)phenoxy moiety. The trifluoromethyl group enhances metabolic stability and binding affinity, while the imidazothiazole core is associated with diverse biological activities, including antiviral and enzyme-modulating properties .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S/c21-20(22,23)13-4-3-5-14(10-13)28-12-18(27)24-16-7-2-1-6-15(16)17-11-26-8-9-29-19(26)25-17/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSHGOYDBCJLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The retrosynthetic pathway divides the molecule into two primary fragments:

  • Imidazo[2,1-b]thiazole-phenylamine core : Derived from cyclization of 2-aminothiazole derivatives.
  • 2-(3-(Trifluoromethyl)phenoxy)acetyl moiety : Synthesized via nucleophilic aromatic substitution of 3-(trifluoromethyl)phenol.

Coupling these fragments through amide bond formation yields the final product.

Synthesis of the Imidazo[2,1-b]Thiazole-Phenylamine Core

Cyclization of 2-Aminothiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is constructed via condensation of 2-aminothiazole with α-haloketones. For example, 2-amino-5-phenylthiazole reacts with 2-bromoacetophenone in refluxing ethanol to form 6-phenylimidazo[2,1-b]thiazole . Introducing substituents at the 6-position requires halogenation followed by cross-coupling reactions.

Scheme 1: Formation of 6-Substituted Imidazo[2,1-b]Thiazole
  • Halogenation : Treatment of imidazo[2,1-b]thiazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 6-bromoimidazo[2,1-b]thiazole .
  • Suzuki-Miyaura Coupling : Reaction with 2-aminophenylboronic acid under palladium catalysis produces 2-(imidazo[2,1-b]thiazol-6-yl)aniline .

Synthesis of 2-(3-(Trifluoromethyl)Phenoxy)Acetic Acid

Nucleophilic Aromatic Substitution

3-(Trifluoromethyl)phenol reacts with chloroacetic acid in alkaline conditions (K₂CO₃, acetone) to form 2-(3-(trifluoromethyl)phenoxy)acetic acid .

Scheme 2: Synthesis of Phenoxy Acetic Acid Derivative
  • Reaction Conditions :
    • 3-(Trifluoromethyl)phenol (1 equiv), chloroacetic acid (1.2 equiv), anhydrous K₂CO₃ (2 equiv), acetone, reflux, 12 h.
    • Yield: 78–85% after recrystallization (ethanol/water).

Amide Coupling to Assemble the Final Compound

Activation of the Carboxylic Acid

2-(3-(Trifluoromethyl)phenoxy)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C.

Coupling with 2-(Imidazo[2,1-b]Thiazol-6-yl)Aniline

The activated acid reacts with 2-(imidazo[2,1-b]thiazol-6-yl)aniline in DCM, stirred at room temperature for 24 h. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Scheme 3: Amide Bond Formation
  • Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DCM, rt.
  • Yield : 65–72% after purification.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the imidazo[2,1-b]thiazole formation, improving yields to 88–92% compared to conventional heating.

One-Pot Sequential Reactions

Combining halogenation and coupling steps in a single pot reduces purification steps, achieving an overall yield of 60%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, imidazo-H), 7.89–7.25 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.12 (s, 1H, NH).
  • LC-MS : m/z 447.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Imidazo Ring Formation

Using electron-deficient α-haloketones directs cyclization to the 6-position, minimizing byproducts.

Amide Coupling Efficiency

Pre-activation of the carboxylic acid with EDCI/HOBt enhances coupling yields by reducing racemization.

Industrial-Scale Production Considerations

Solvent Recycling

Ethanol and DCM are recovered via distillation, reducing environmental impact.

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C in Suzuki reactions lowers catalyst costs by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[2,1-b]thiazole ring, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazo[2,1-b]thiazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazothiazole Cores

Compound 18 ()
  • Structure : N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide.
  • Key Differences: Replaces the 3-(trifluoromethyl)phenoxy group with a 4-ethoxy-3-(piperidinylsulfonyl)phenyl substituent.
  • Activity : Exhibits antiviral activity against HIV-1, suggesting the imidazothiazole-acetamide scaffold’s versatility in targeting viral assembly .
ND-12025 ()
  • Structure: 2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide.
  • Key Differences : Substitutes the acetamide linker with a carboxamide and introduces a pyridine-methyl group.
  • Implications : Carboxamide vs. acetamide may alter hydrogen-bonding interactions with biological targets .
SRT1720 ()
  • Structure: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide.
  • Key Differences: Contains a quinoxaline-carboxamide group instead of the phenoxy-acetamide.
  • Activity : Potent SIRT1 agonist with implications in circadian rhythm modulation and metabolic diseases .

Analogues with Benzothiazole Cores ()

  • Examples :
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
  • Key Differences : Replaces the imidazothiazole core with benzothiazole , altering electronic properties and steric bulk.

Analogues with Varied Substituents

ZINC35476132 ()
  • Structure: N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
  • Key Differences : Cyclopentyl group and oxadiazole ring instead of imidazothiazole.
  • Implications : Oxadiazole enhances metabolic resistance but may reduce affinity for thiazole-binding targets .
HER2-CD221 Inhibitor ()
  • Structure: 2-cyclohexyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide.
  • Key Differences : Cyclohexyl group and pyrimidine-morpholine substituent.
  • Implications : Increased lipophilicity from cyclohexyl may enhance blood-brain barrier penetration .

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~450–500 g/mol (based on analogues in ).
  • SRT1720: Molecular weight 469.56 g/mol; moderate solubility due to piperazine and quinoxaline groups .
  • Compound 18 : Higher solubility likely due to sulfonyl and ethoxy groups .

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